(1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
(1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features an indole ring, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone typically involves multiple steps. One common route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The indole and piperazine rings are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the pyridine ring can participate in hydrogen bonding and other interactions.
Properties
Molecular Formula |
C20H20N4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
[4-(1-methylindole-2-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C20H20N4O2/c1-22-17-5-3-2-4-16(17)14-18(22)20(26)24-12-10-23(11-13-24)19(25)15-6-8-21-9-7-15/h2-9,14H,10-13H2,1H3 |
InChI Key |
NHBMTNDDWKOHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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